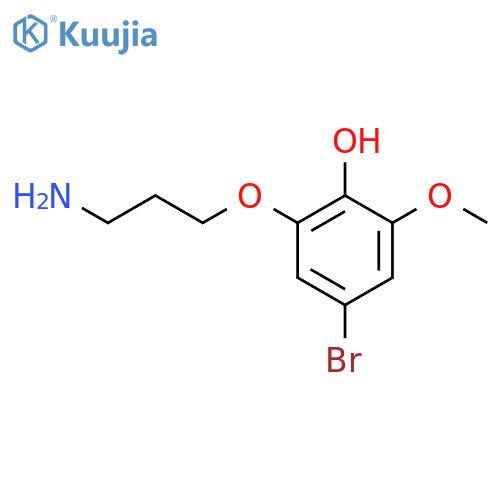

Cas no 2229108-53-4 (2-(3-aminopropoxy)-4-bromo-6-methoxyphenol)

2229108-53-4 structure

商品名:2-(3-aminopropoxy)-4-bromo-6-methoxyphenol

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 2-(3-aminopropoxy)-4-bromo-6-methoxyphenol

- EN300-1936079

- 2229108-53-4

-

- インチ: 1S/C10H14BrNO3/c1-14-8-5-7(11)6-9(10(8)13)15-4-2-3-12/h5-6,13H,2-4,12H2,1H3

- InChIKey: YLOMUOUWRDPAKY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=C(C=1)OCCCN)O)OC

計算された属性

- せいみつぶんしりょう: 275.01571g/mol

- どういたいしつりょう: 275.01571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 64.7Ų

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1936079-10.0g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1936079-0.5g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1936079-10g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1936079-1.0g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1936079-2.5g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1936079-0.1g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1936079-0.05g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1936079-0.25g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1936079-5.0g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1936079-5g |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |

2229108-53-4 | 5g |

$3396.0 | 2023-09-17 |

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2229108-53-4 (2-(3-aminopropoxy)-4-bromo-6-methoxyphenol) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 557-08-4(10-Undecenoic acid zinc salt)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬